1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3 |
InChI Key |
IAZUVUJNOQMBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazone Cyclization with α,β-Unsaturated Carbonyl Compounds
A common and effective route involves the reaction of methylhydrazine or substituted hydrazines with α,β-unsaturated ketones or related compounds to form the pyrazole ring system.
- Starting materials: Methylhydrazine and an α,β-unsaturated ketone such as 3-oxopropanal derivatives.
- Reaction conditions: The hydrazine is added to a solution of the ketone in a polar aprotic solvent like dimethylformamide (DMF) and stirred at elevated temperature (around 80 °C) for several hours (4–6 h).
- Work-up: The reaction mixture is cooled, diluted with aqueous sodium chloride solution, and extracted with an organic solvent such as dichloromethane.
- Purification: The crude product is purified by flash chromatography on silica gel using petroleum ether and diethyl ether mixtures as eluents.
- Outcome: This yields this compound as a white solid with yields reported up to 85–92%.
This method is supported by analogous pyrazole syntheses where hydrazine derivatives react with ketones to form substituted pyrazoles with high regioselectivity and good yields.
Modification of Preformed Pyrazole Derivatives
Another approach involves starting from 1-methyl-4-acetylpyrazole derivatives, which are then selectively aminated at the 5-position.
- Starting material: 1-methyl-4-acetylpyrazole or related ketone-substituted pyrazoles.
- Amination: Treatment with ammonia or ammonium salts under controlled conditions can introduce an amino group at the 5-position.
- Reaction conditions: Typically performed in ethanol or acetic acid under reflux for several hours.
- Purification: Recrystallization from ethanol or chromatographic methods.
- Advantages: This route allows for late-stage functionalization and can provide high purity products.
This approach aligns with general pyrazole functionalization techniques documented in medicinal chemistry literature.
Cyclocondensation Using Hydrazones
Hydrazones derived from ketones can be cyclized with α,β-unsaturated carbonyl compounds to construct the pyrazole ring with the desired substitution pattern.
- Step 1: Formation of hydrazone by reacting methylhydrazine with a suitable ketone.
- Step 2: Cyclization with α,β-unsaturated ketones or esters under basic or acidic conditions.
- Reaction monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to follow the reaction progress.
- Purification: Chromatography or recrystallization.
- Outcome: This method allows for regioselective synthesis of pyrazole derivatives with amino and ketone substituents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), ethanol, acetic acid | DMF preferred for hydrazone cyclization; ethanol for amination |
| Temperature | 0–5 °C for diazonium salt reactions; 80 °C for hydrazine reactions | Lower temperatures favor selective substitution; higher for cyclization |
| Time | 3–6 hours | Reaction time optimized to maximize yield and limit side products |
| Purification | Flash chromatography (silica gel), recrystallization | Petroleum ether/diethyl ether mixtures commonly used |
| Monitoring | Thin-layer chromatography (TLC), NMR spectroscopy | Ensures reaction completeness and product identity |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl, amino, and ketone functionalities and the pyrazole ring environment.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with this compound.
- Infrared Spectroscopy (IR): Detects characteristic carbonyl (C=O) stretching and amino (NH_2) vibrations.
- Elemental Analysis: Validates molecular composition.
- X-ray Crystallography: When available, confirms molecular structure and crystal packing.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Scientific Research Applications
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound with a pyrazole ring, which has two adjacent nitrogen atoms. Its molecular formula is , and it has a molecular weight of 141.17 g/mol. The compound has a propanone moiety attached to a 5-amino-1-methyl-1H-pyrazole, giving it unique reactivity and biological properties. Pyrazole derivatives are used in medicinal chemistry, agrochemicals, and materials science because they can interact with biological targets and pathways.
Research and Interaction Studies
This compound interacts with several biological targets and has significant biological activities.
Structural Similarity
Several compounds share structural similarities with this compound:
- 5-amino-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole-3-carboxamide Contains a carboxamide group and is notable for antileishmanial and antimalarial effects.
- 3-Amino-1-phenyldihydropyrazole Contains a phenyl group and exhibits distinct reactivity due to phenyl substitution.
- 4-Aminoantipyrine A pyrazolone derivative known for analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Amino vs. Hydroxy Groups: The target’s 5-amino group enhances basicity and nucleophilicity compared to the hydroxy analog in , which may form stronger intermolecular hydrogen bonds.
- Lipophilicity: The ethyl and methyl substituents in increase LogP (2.05), suggesting the target compound’s amino group could reduce lipophilicity, favoring aqueous solubility.
- Conjugated Systems: Compounds like exhibit extended conjugation (anilino and ketone groups), enabling π-π interactions absent in the target molecule.
Biological Activity
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound characterized by its pyrazole ring and an amino group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound enhance its potential as a pharmacophore in drug design.
- Molecular Formula : C7H11N3O
- Molecular Weight : 153.18 g/mol
- IUPAC Name : 1-(5-amino-1-methylpyrazol-4-yl)propan-1-one
- Canonical SMILES : CCC(=O)C1=C(N(N=C1)C)N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A comparative analysis of various pyrazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 | Antibacterial |
| 10 | < 0.5 | Antifungal |
| Control | < 0.5 | Standard |
In vitro tests demonstrated that this compound could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
Anticancer Activity
The compound has also shown promise in anticancer applications. A study focusing on pyrazole derivatives reported that certain analogs exhibited remarkable efficacy against HER2-positive cancer cell lines, demonstrating significant cytotoxic effects in both in vitro and in vivo models. For instance, derivative YK-1 was noted for its ability to inhibit the interaction between ELF3 and MED23, crucial for cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the pyrazole ring facilitates π–π interactions with aromatic residues.
- Receptor Modulation : The compound may modulate receptor activity through conformational changes induced by binding interactions.
Study on Antimicrobial Properties
A detailed investigation into the antimicrobial properties of pyrazole derivatives revealed that compounds derived from this compound exhibited significant activity against multi-drug resistant (MDR) pathogens. The study utilized various assays including time-kill assays and biofilm formation inhibition tests, confirming the efficacy of these compounds against resistant strains .
Study on Anticancer Efficacy
In another research effort, a series of pyrazoline derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
